Cytotoxic Potency Against HL-60 Leukemia Cells: Ginsenoside F5 vs. Ginsenoside F1 vs. Floralginsenoside Ta in the Same Assay
In the single primary study that directly compared six dammarane-type saponins from Panax ginseng flower buds in a unified experimental system, Chikusetsusaponin L8 (Ginsenoside F5) displayed an IC₅₀ of 62.4 μM against the HL-60 human promyelocytic leukemia cell line [1]. This value positions it as 2.7-fold less potent than Ginsenoside F1 (IC₅₀ 23.2 μM) and 1.7-fold less potent than Floralginsenoside Ta (IC₅₀ 36.3 μM) in the identical 24-hour MTT assay, with all three compounds confirmed to induce chromatin condensation and sub-G1 hypodiploid population increase [1]. The lower potency is not an inferiority but a quantitative differentiation parameter: it indicates that the α-L-arabinofuranosyl substituent at the C-20 glucose (present in F5 but absent in F1) attenuates anti-leukemic cytotoxicity, making F5 a valuable tool compound for structure-activity relationship mapping of protopanaxatriol glycosides.
| Evidence Dimension | Cytotoxicity IC₅₀ against HL-60 human leukemia cells (24 h MTT assay) |
|---|---|
| Target Compound Data | Ginsenoside F5 (Chikusetsusaponin L8): IC₅₀ = 62.4 μM |
| Comparator Or Baseline | Ginsenoside F1: IC₅₀ = 23.2 μM; Floralginsenoside Ta: IC₅₀ = 36.3 μM |
| Quantified Difference | F5 is 2.69-fold less potent than F1 and 1.72-fold less potent than floralginsenoside Ta |
| Conditions | HL-60 human promyelocytic leukemia cell line; MTT assay; 24 h exposure; apoptosis confirmed by chromatin condensation and sub-G1 analysis |
Why This Matters
For researchers selecting a protopanaxatriol ginsenoside with moderate rather than maximal HL-60 cytotoxicity, the quantified potency rank order (F1 > Ta > F5) allows rational compound selection for concentration-response studies or combination regimens.
- [1] Tung NH, Song GY, Kim JA, Hyun JH, Kang HK, Kim YH. Dammarane-type saponins from the flower buds of Panax ginseng and their effects on human leukemia cells. Bioorganic & Medicinal Chemistry Letters. 2010;20(1):309-314. View Source
